2-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide
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Overview
Description
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-(methylsulfanyl)benzoic acid with N,N-dimethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Starting Materials: 2-hydroxy-5-(methylsulfanyl)benzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent like thionyl chloride at elevated temperatures.
Procedure: The 2-hydroxy-5-(methylsulfanyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N-dimethylamine to yield 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehydroxylated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-5-(methylsulfanyl)benzamide: Lacks the hydroxyl group, affecting its solubility and biological activity.
2-Hydroxy-5-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)8-6-7(14-3)4-5-9(8)12/h4-6,12H,1-3H3 |
InChI Key |
IRIKYZUPBXYIDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)SC)O |
Origin of Product |
United States |
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